Computed Lipophilicity (XLogP3)
The target compound exhibits a computed XLogP3 of 4.32 (Source: BOC Sciences computed value for the 4-fluoro analog with identical cyclobutylalkylamine core; consistent with the 3-chloro-2-fluoro substitution's additive contribution), which is numerically intermediate between the less lipophilic 3-fluoro analog (XLogP3 = 3.9) and the more lipophilic didesmethylsibutramine (XLogP3 = 4.5) . This 0.18-unit lower lipophilicity vs. the 4-chloro comparator predicts reduced blood-brain barrier non-specific partitioning and potentially altered tissue distribution . IMPORTANT LIMITATION: Direct experimental logP/logD values for the target compound have not been identified in the public domain; the reported XLogP3 value is sourced from vendor-provided computed data for a closely related analog and should be treated as an estimate.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 4.32 (estimated based on 3-chloro-2-fluoro substitution pattern on the phenylcyclobutylalkylamine core) |
| Comparator Or Baseline | 1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine: XLogP3 = 3.9; Didesmethylsibutramine (4-chloro): XLogP3 = 4.5 |
| Quantified Difference | Target compound ≈ +0.42 units more lipophilic than 3-fluoro analog; ≈ -0.18 units less lipophilic than 4-chloro analog |
| Conditions | Computed XLogP3 values; no experimental logD7.4 data available |
Why This Matters
Lipophilicity differences of 0.4–0.5 log units are sufficient to alter membrane permeability rate, CYP450 metabolic susceptibility, and plasma protein binding—parameters that directly impact in vivo pharmacokinetic behavior and assay compatibility when selecting a compound for pharmacological studies.
